molecular formula C12H18O6 B3061221 Triethyl aconitate CAS No. 68077-28-1

Triethyl aconitate

Cat. No.: B3061221
CAS No.: 68077-28-1
M. Wt: 258.27 g/mol
InChI Key: IDDWGDKSBYYEPL-VQHVLOKHSA-N
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Description

Triethyl aconitate, also known as triethyl (E)-prop-1-ene-1,2,3-tricarboxylate, is an organic compound with the molecular formula C12H18O6. It is an ester derived from aconitic acid and ethanol. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Triethyl aconitate can be synthesized through the esterification of aconitic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating aconitic acid and ethanol under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: Triethyl aconitate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form aconitic acid and ethanol.

    Reduction: It can be reduced to form triethyl propan-1,2,3-tricarboxylate using reducing agents like lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Water, acid or base catalyst, heat.

    Reduction: Lithium aluminum hydride, dry ether, low temperature.

    Substitution: Nucleophiles such as amines or alcohols, appropriate solvents, and mild heating.

Major Products Formed:

    Hydrolysis: Aconitic acid and ethanol.

    Reduction: Triethyl propan-1,2,3-tricarboxylate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Triethyl aconitate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

    Biology: this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is explored for its potential use in drug formulation and delivery systems.

    Industry: this compound is used in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of triethyl aconitate involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or interacting with cellular receptors. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Triethyl citrate: Another ester with similar applications in pharmaceuticals and industry.

    Trimethyl aconitate: A related compound with three methyl ester groups instead of ethyl groups.

    Aconitic acid: The parent acid from which triethyl aconitate is derived.

Uniqueness: this compound is unique due to its specific ester structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

triethyl (E)-prop-1-ene-1,2,3-tricarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O6/c1-4-16-10(13)7-9(12(15)18-6-3)8-11(14)17-5-2/h7H,4-6,8H2,1-3H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDDWGDKSBYYEPL-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=CC(=O)OCC)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C/C(=C\C(=O)OCC)/C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901200171
Record name 1-Propene-1,2,3-tricarboxylic acid, triethyl ester, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901200171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68077-28-1, 5349-99-5
Record name 1-Propene-1,2,3-tricarboxylic acid, triethyl ester, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68077-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triethyl aconitate, (E)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC3885
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3885
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Propene-1,2,3-tricarboxylic acid, triethyl ester, (E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901200171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triethyl 1-propene-1,2,3-tricarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.925
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Record name TRIETHYL ACONITATE, (E)-
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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